ラヴコナゾール

概要

説明

科学的研究の応用

Ravuconazole has been extensively studied for its antifungal properties and potential therapeutic applications . It has shown efficacy in treating systemic fungal infections, including invasive aspergillosis and candidiasis . Additionally, ravuconazole has been investigated for its activity against dematiaceous fungi, which are responsible for various fungal infections . The compound’s broad-spectrum activity and long half-life make it a promising candidate for the treatment of fungal diseases . Furthermore, ravuconazole has been used in stability studies to develop stability-indicating assay methods for quality control and pharmaceutical analysis .

作用機序

生化学分析

Biochemical Properties

It exerts its antifungal activity by inhibiting the 14a-demethylation of lanosterol in the ergosterol biosynthetic pathway . This inhibition disrupts the synthesis of ergosterol, a key component of the fungal cell membrane, leading to cell death .

Cellular Effects

Ravuconazole has shown potent in vitro activity against the parasite Trypanosoma cruzi . It induces a dose-dependent effect on the growth rate of T. cruzi epimastigotes . Its activity against species of Fusarium, Scedosporium, and Zygomycetes is limited .

Molecular Mechanism

It is known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a major component of the fungal cell membrane . By inhibiting this enzyme, Ravuconazole disrupts the integrity of the fungal cell membrane, leading to cell death .

Temporal Effects in Laboratory Settings

Ravuconazole has shown dose-dependent therapeutic efficacy against pulmonary C. neoformans infections in immunocompetent mice . In a murine model of intracranial cryptococcosis in healthy mice, Ravuconazole reduced the fungal burden in brain tissue as compared with itraconazole and control treatment .

Dosage Effects in Animal Models

In mice, oral Ravuconazole induced a dose-dependent effect on the growth rate of T. cruzi epimastigotes . In the experimental model of acute Chagas’ disease suppressive rather than curative activity was observed with daily dosing of Ravuconazole .

Metabolic Pathways

The exact metabolic pathways of Ravuconazole are not fully reported . It is known that Ravuconazole is a potent inhibitor of the enzyme lanosterol 14α-demethylase, which plays a crucial role in the biosynthesis of ergosterol .

Transport and Distribution

Ravuconazole has a large volume of distribution and a very long half-life . This suggests that it is widely distributed in the body.

Subcellular Localization

Given its mechanism of action, it is likely that Ravuconazole localizes to the site of ergosterol biosynthesis in the fungal cell, which occurs in the endoplasmic reticulum .

準備方法

ラヴコナゾールの合成は、乳酸を前駆体として、いくつかの段階を経ています . このプロセスには、メチルエステルをモルホリンアミドに変換し、その後アルコールを保護してテトラヒドロピラニルエーテルを生成することが含まれます . 対応する臭化物からグリニャール試薬を形成し、アミドと反応させてアリールケトンを得ます . Corey-Chaykovskyエポキシ化とそれに続くエポキシド開環は、一工程プロセスで行われ、アルコールを形成します . 最後の段階には、テトラヒドロピラニル保護基の除去と、選択的メシル化によるトリ置換エポキシドへの変換が含まれます . この堅牢なプラント規模の調製方法は、高収率と高純度を保証し、工業生産に適しています .

化学反応の分析

ラヴコナゾールは、酸化、還元、置換など、さまざまな化学反応を起こします . これらの反応で使用される一般的な試薬には、酸化には過酸化水素、還元には水素化ホウ素ナトリウムがあります . これらの反応から生成される主な生成物は、一般的に、官能基が修飾された母体化合物の誘導体です . 例えば、酸化はヒドロキシル化誘導体の形成につながることがあり、還元は脱酸素化生成物を生成することがあります .

科学研究への応用

ラヴコナゾールは、その抗真菌特性と潜在的な治療用途について広く研究されてきました . ラヴコナゾールは、侵襲性アスペルギルス症やカンジダ症など、全身性真菌感染症の治療に有効性が示されています . さらに、ラヴコナゾールは、さまざまな真菌感染症の原因となる黒色真菌に対する活性についても研究されています . ラヴコナゾールの広範囲の活性と長い半減期は、真菌性疾患の治療のための有望な候補となっています . さらに、ラヴコナゾールは、安定性試験に使用され、品質管理および医薬品分析のための安定性指示アッセイ法を開発してきました .

類似化合物との比較

特性

IUPAC Name |

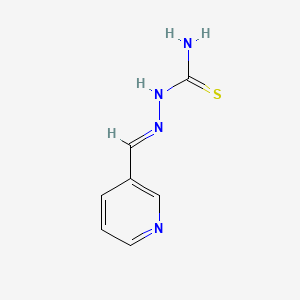

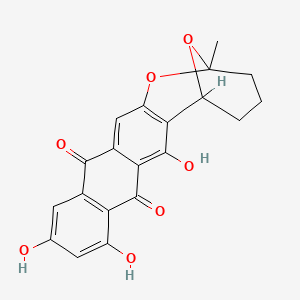

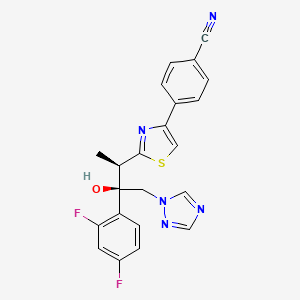

4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAHEYNNJWPQPX-RCDICMHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171329 | |

| Record name | Ravuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182760-06-1 | |

| Record name | Ravuconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182760-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ravuconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182760061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ravuconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ravuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAVUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95YH599JWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ravuconazole?

A: Ravuconazole targets the cytochrome P450-dependent enzyme lanosterol 14α-demethylase in fungal cells. [, , ] This enzyme is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane. By inhibiting this enzyme, Ravuconazole disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death. [, , ]

Q2: Does Ravuconazole have fungicidal or fungistatic activity?

A: While primarily fungistatic, Ravuconazole can exhibit fungicidal activity depending on the fungal species, concentration of the drug, and site of infection. [, , ]

Q3: Is there information available on the molecular formula, weight, and spectroscopic data of Ravuconazole?

A: While the provided research doesn't delve into specific spectroscopic data, the molecular formula and weight are crucial for understanding the chemical properties and behavior of Ravuconazole. Further research in chemical databases and literature would be needed to acquire comprehensive spectroscopic information. []

Q4: How does Ravuconazole perform under various conditions?

A: Ravuconazole has shown stability under various conditions, but specific information on its compatibility with different materials and its stability profile across a range of temperatures, pH levels, and storage conditions is not explicitly detailed in the provided research. [, ] This information would be crucial for understanding the long-term stability of the drug and for developing suitable formulations.

Q5: Does Ravuconazole exhibit any catalytic properties, and are there any computational studies related to its mechanism of action?

A: The research primarily focuses on the antifungal activity of Ravuconazole and doesn't delve into potential catalytic properties. Computational studies, such as molecular docking simulations and QSAR modeling, could provide valuable insights into the binding interactions of Ravuconazole with its target enzyme and aid in the development of more potent and selective antifungal agents. []

Q6: How do structural modifications of Ravuconazole impact its antifungal activity and selectivity?

A: Understanding the structure-activity relationship (SAR) is crucial for drug development. While the provided research highlights the efficacy of Ravuconazole, it doesn't specifically address the impact of structural modifications on its activity, potency, and selectivity. [] Further research investigating different analogs and derivatives of Ravuconazole would provide invaluable information for optimizing its therapeutic profile.

Q7: What are the SHE (Safety, Health, and Environment) regulations surrounding Ravuconazole's development, manufacturing, and distribution?

A7: The provided research focuses on the scientific aspects and doesn't specifically address SHE regulations related to Ravuconazole. Adherence to strict regulatory guidelines is paramount throughout the drug development process to ensure the safety of researchers, manufacturing personnel, and ultimately, the patients who will benefit from the treatment.

Q8: What is the in vivo activity and efficacy of Ravuconazole in preclinical models and clinical trials?

A: Ravuconazole has demonstrated promising efficacy in various preclinical models of fungal infections, including those caused by Candida spp., Aspergillus spp., and Cryptococcus neoformans. [, , , ] It has shown effectiveness in treating both mucosal and systemic fungal infections in animal models. [, ] Clinical trials have further supported its efficacy in treating onychomycosis. [, ]

Q9: What are the known resistance mechanisms to Ravuconazole and its cross-resistance with other antifungal agents?

A: Cross-resistance between Ravuconazole and fluconazole has been observed, particularly with Candida glabrata. [, , , ] Further research is crucial to understand the potential for the development of resistance with prolonged or widespread use of Ravuconazole, and to develop strategies to mitigate this risk. [, ]

Q10: What is the safety profile of Ravuconazole, including any potential long-term effects?

A: While the provided research mentions that Ravuconazole is generally well-tolerated, a comprehensive understanding of its toxicology and safety profile would necessitate long-term studies and post-marketing surveillance. []

Q11: Are there specific drug delivery strategies being explored to improve the targeting of Ravuconazole to specific tissues or cells?

A: While the research highlights the effectiveness of Ravuconazole in treating various fungal infections, it doesn't delve into specific drug delivery strategies being explored to enhance its targeting to specific tissues. [] Targeted drug delivery approaches could potentially improve the therapeutic index of the drug by maximizing its concentration at the site of infection while minimizing off-target effects.

Q12: What analytical methods are employed for the characterization, quantification, and monitoring of Ravuconazole in biological samples?

A: High-performance liquid chromatography (HPLC) is a key technique employed for analyzing Ravuconazole levels. [, ] The development and validation of accurate, sensitive, and specific analytical methods are essential for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring.

Q13: What is known about the environmental impact of Ravuconazole and its degradation pathways?

A13: The provided research focuses on the pharmaceutical and pharmacological aspects of Ravuconazole, and doesn't include information about its environmental impact or degradation. Assessing the potential ecological effects of pharmaceuticals is important to ensure the sustainability of their use.

Q14: What is the significance of Ravuconazole's dissolution and solubility profile for its bioavailability and therapeutic efficacy?

A: Dissolution and solubility are critical parameters for oral drug absorption. [, ] Research on enhancing the dissolution rate and solubility of Ravuconazole in different media could contribute to improving its bioavailability and potentially expanding its therapeutic applications. []

Q15: What is known about Ravuconazole's interactions with drug transporters and drug-metabolizing enzymes?

A: Ravuconazole is known to be metabolized by the liver, and its interactions with drug-metabolizing enzymes, particularly the cytochrome P450 system, could lead to drug-drug interactions. [, , , ] Understanding these interactions is crucial for optimizing dosing regimens and minimizing the risk of adverse effects.

Q16: Are there any known alternatives or substitutes for Ravuconazole in the treatment of fungal infections?

A: The research highlights the unique properties of Ravuconazole, but it doesn't provide a direct comparison of its performance, cost, and impact with other antifungal agents. [] A comprehensive analysis of available treatment options would be valuable for clinicians and healthcare providers to make informed treatment decisions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。